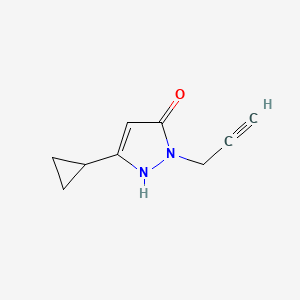

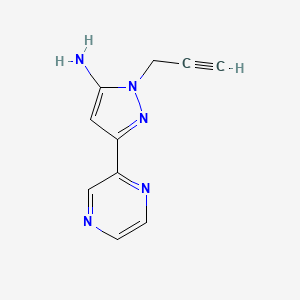

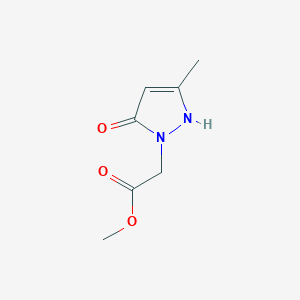

![molecular formula C8H11N5 B1484014 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098090-33-4](/img/structure/B1484014.png)

3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Vue d'ensemble

Description

Pyrazole is a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis

Unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70 °C. The boiling point of unsubstituted pyrazole is in the range of 186–188 °C that is attributed to intermolecular H-bonding .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Intramolecular Cycloaddition Techniques : The compound is utilized in the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles via intramolecular dipolar cycloaddition of nitrilimines to alkynes, expanding the versatility of pyrazole derivatives (Winters, Teleha, & Sui, 2014).

- Valence Tautomerism : Studies on pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines reveal insights into the tautomerism of related pyrazole compounds, which is significant for understanding the chemical behavior of such compounds (Mojzych et al., 2014).

Advanced Synthetic Methods

- C-H Arylation Methods : Research has focused on the catalytic intermolecular C-H arylation of pyrazoles, laying the foundation for novel approaches to synthesize complex arylated pyrazoles (Goikhman, Jacques, & Sames, 2009).

- 1,3-Dipolar Cycloadditions : Pyrazoles and their derivatives are synthesized through 1,3-dipolar cycloaddition, demonstrating the importance of this method in synthetic chemistry (Zaki, Sayed, & Elroby, 2016).

Biological Activity and Applications

- Antimicrobial and Antitumor Properties : Some pyrazole derivatives, including related compounds, have been studied for their potential antimicrobial and antitumor activities, indicating a possible avenue for therapeutic applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

- Potential in Drug Delivery Systems : The encapsulation of substituted pyrazoles in dendrimer nanoparticles is explored for the development of new antibacterial delivery systems, showcasing the compound's potential in medicinal chemistry (Brullo et al., 2022).

Mécanisme D'action

Target of action

Pyrazoles can interact with a variety of biological targets. For instance, some pyrazoles have been found to interact with estrogen receptors and alcohol dehydrogenase . .

Mode of action

The mode of action of pyrazoles can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazoles act as inhibitors, blocking the activity of their target, while others may act as agonists, enhancing the activity of their target .

Biochemical pathways

Pyrazoles can affect a variety of biochemical pathways. For example, some pyrazoles have been found to inhibit the p38 MAP kinase pathway . .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. Some pyrazoles have been found to have good bioavailability and metabolic stability . .

Result of action

The molecular and cellular effects of pyrazoles can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazoles have been found to have anti-inflammatory, antibacterial, and antineoplastic activities . .

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

3-(2-azidoethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c9-13-10-5-4-8-6-2-1-3-7(6)11-12-8/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJWLSIMBDFNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

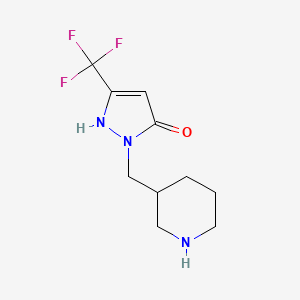

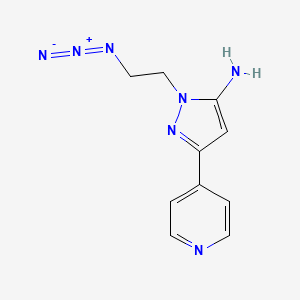

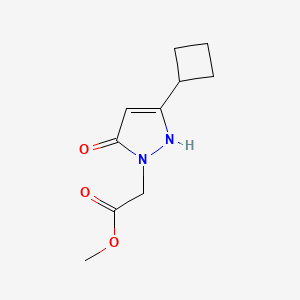

![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)